(E)-1-(4-isocyanatophenyl)-2-phenyldiazene
Overview
Description
(E)-1-(4-isocyanatophenyl)-2-phenyldiazene: is a chemical compound with the molecular formula C₁₃H₉N₃O and a molecular weight of 223.23 g/mol . . This compound is a type of aromatic diisocyanate and is widely used in various industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-1-(4-isocyanatophenyl)-2-phenyldiazene can be synthesized through several methods. One common method involves the reaction of phosgene (CAS#:75-44-5) with aniline yellow (CAS#:60-09-3) . The reaction typically requires controlled conditions, including specific temperatures and pressures, to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of triphosgene (CAS#:32315-10-9) as a safer alternative to phosgene . This method is preferred due to its reduced toxicity and ease of handling.
Chemical Reactions Analysis
Types of Reactions: (E)-1-(4-isocyanatophenyl)-2-phenyldiazene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include and .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include and .
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include and .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron (Fe).
Major Products Formed:
Oxidation: Formation of or .
Reduction: Formation of or .
Substitution: Formation of .
Scientific Research Applications
(E)-1-(4-isocyanatophenyl)-2-phenyldiazene has a wide range of applications in scientific research, including:
Chemistry:
- Used as a precursor in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Utilized in the development of biochemical assays and diagnostic tests.
- Investigated for its potential role in enzyme inhibition and protein modification.
Medicine:
- Explored for its potential use in drug delivery systems.
- Studied for its effects on cellular pathways and molecular targets.
Industry:
- Widely used in the production of polyurethanes , which are essential in the manufacture of foams, coatings, adhesives, and elastomers.
- Employed in the production of insulation materials and sealants .
Mechanism of Action
The mechanism of action of (E)-1-(4-isocyanatophenyl)-2-phenyldiazene involves its interaction with various molecular targets and pathways. It primarily acts as a cross-linking agent in the formation of polyurethanes. The compound reacts with polyols to form urethane linkages , resulting in the formation of a three-dimensional polymer network. This cross-linking process enhances the mechanical properties and stability of the resulting material.
Comparison with Similar Compounds
(E)-1-(4-isocyanatophenyl)-2-phenyldiazene can be compared with other similar compounds, such as:
Toluene diisocyanate (TDI): Another aromatic diisocyanate used in the production of polyurethanes. TDI is more volatile and toxic compared to this compound.
Hexamethylene diisocyanate (HDI): An aliphatic diisocyanate used in the production of polyurethanes. HDI provides better UV resistance and is less toxic than aromatic diisocyanates.
Isophorone diisocyanate (IPDI): An aliphatic diisocyanate used in the production of polyurethanes. IPDI offers a balance between flexibility and hardness in the resulting material.
This compound is unique due to its specific molecular structure, which provides distinct properties such as high reactivity and the ability to form stable polymer networks .
Properties
IUPAC Name |
(4-isocyanatophenyl)-phenyldiazene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c17-10-14-11-6-8-13(9-7-11)16-15-12-4-2-1-3-5-12/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HICXYNWIRHBSKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062079, DTXSID501043636 | |
Record name | 1-(4-Isocyanatophenyl)-2-phenyldiazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-1-(4-Isocyanatophenyl)-2-phenyldiazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501043636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1942-61-6, 321951-62-6 | |
Record name | 1-(4-Isocyanatophenyl)-2-phenyldiazene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1942-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diazene, 1-(4-isocyanatophenyl)-2-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001942616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Isocyanatoazobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36192 | |
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Record name | Diazene, 1-(4-isocyanatophenyl)-2-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-(4-Isocyanatophenyl)-2-phenyldiazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-1-(4-Isocyanatophenyl)-2-phenyldiazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501043636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 321951-62-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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